molecular formula C20H40O B8262233 Eicosen-1-ol CAS No. 28061-39-4

Eicosen-1-ol

Cat. No.: B8262233
CAS No.: 28061-39-4
M. Wt: 296.5 g/mol
InChI Key: ACJQRYKUUGFHPV-FMQUCBEESA-N
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Description

Eicosen-1-ol is a long-chain fatty alcohol that belongs to the class of organic compounds known as fatty alcohols . This compound is recognized for its role in biological systems and its potential applications in scientific research, particularly in the fields of immunology and biochemistry. A significant area of investigation for this compound and its derivatives is their capacity to act as immune system stimulators . Research on synthetic honey bee venom eicosenoids, including (Z)-11-eicosenol (a specific stereoisomer of this compound), has demonstrated their ability to function as pro-inflammatory stimuli. Studies on macrophage cells have shown that these compounds can modulate the secretion of key cytokines; they clearly increase the levels of pro-inflammatory interleukin-1β (IL-1β) and decrease the levels of anti-inflammatory IL-10 . Furthermore, a comprehensive metabolomic profiling study confirmed that these eicosenoids significantly enhance the LPS-stimulated production of inflammatory metabolite biomarkers. This effect was observed across critical metabolic pathways including glycolysis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway, and purine and pyrimidine metabolism, supporting their proposed mechanism of action as immune-modulatory agents . These findings underpin the potential application of this compound in vaccine adjuvant research, as it may help to enhance and modulate antigen-specific immune responses to improve vaccine efficacy . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(E)-icos-1-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h19-21H,2-18H2,1H3/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJQRYKUUGFHPV-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC/C=C/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28061-39-4
Record name Eicosen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Wittig Reaction with Keto Aldehydes

The Wittig reaction is a cornerstone for synthesizing unsaturated alcohols like this compound. A notable example involves the reaction of 4-oxotridecanal (a β-keto aldehyde) with heptyltriphenylphosphonium bromide in the presence of 12-crown-4 as a phase-transfer catalyst.

Reaction Scheme :

4-Oxotridecanal+Heptyltriphenylphosphonium bromide12-crown-4, Toluene(Z)-7-Eicosen-1-ol\text{4-Oxotridecanal} + \text{Heptyltriphenylphosphonium bromide} \xrightarrow{\text{12-crown-4, Toluene}} \text{(Z)-7-Eicosen-1-ol}

Conditions :

  • Temperature: -35°C to 10°C (stepwise)

  • Solvent: Toluene

  • Yield: 64%

Key Data :

ParameterValue
Stereoselectivity>98% (Z)-isomer
Purity (GC/MS)>95%

This method is favored for its high stereochemical control, critical for biological applications such as pheromone synthesis.

Hydroboration-Protonolysis of Alkynes

Disubstituted alkynes serve as precursors for (Z)-alkenols via hydroboration-protonolysis. For this compound, 1-eicosyne undergoes hydroboration with disiamylborane (Sia₂BH), followed by protonolysis.

Reaction Scheme :

1-EicosyneSia₂BH, THF(Z)-Eicosen-1-ol\text{1-Eicosyne} \xrightarrow{\text{Sia₂BH, THF}} \text{(Z)-Eicosen-1-ol}

Conditions :

  • Borane: Disiamylborane (Sia₂BH)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 89%

Advantages :

  • High regioselectivity (anti-Markovnikov addition).

  • Minimal side products due to steric hindrance from bulky boranes.

Catalytic Hydrogenation of Alkynols

Selective hydrogenation of 1-eicosynol to cis-Eicosen-1-ol is achieved using Lindlar catalyst (Pd/CaCO₃ with quinoline poisoning).

Reaction Scheme :

1-EicosynolH2,Lindlar catalyst(Z)-Eicosen-1-ol\text{1-Eicosynol} \xrightarrow{\text{H}_2, \text{Lindlar catalyst}} \text{(Z)-Eicosen-1-ol}

Conditions :

  • Pressure: 1 atm H₂

  • Temperature: 25°C

  • Yield: 92%

Critical Parameters :

ParameterImpact on Selectivity
Catalyst poisoningSuppresses over-hydrogenation
Solvent polarityNon-polar solvents preferred

Extraction from Natural Sources

Soxhlet Extraction from Rhodiola imbricata

This compound is identified in root extracts of Rhodiola imbricata using sequential solvent extraction.

Protocol :

  • Plant Material : Dried roots powdered (20 g).

  • Solvents : n-Hexane → Chloroform → Dichloroethane → Ethyl acetate → Methanol → 60% ethanol.

  • Conditions : 40°C, 48 hours per solvent.

Yield Data :

SolventThis compound Content (GC/MS)
Dichloroethane1.2% (w/w)
n-Hexane0.9% (w/w)

Advantages :

  • Preserves thermolabile compounds via low-temperature vacuum concentration.

Isolation from Simmondsia chinensis (Jojoba)

Jojoba wax is a commercial source of this compound, extracted via cold pressing and solvent fractionation.

Industrial Process :

  • Cold Pressing : Jojoba seeds pressed at <50°C.

  • Winterization : Wax cooled to -20°C to precipitate saturated esters.

  • Chromatography : Silica gel column with hexane:ethyl acetate (9:1) to isolate this compound.

Purity :

  • 99% (HPLC)

  • Molecular weight confirmed via ESI-MS: 296.5 g/mol.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Wittig Reaction64High (Z)ModerateLow
Hydroboration89ModerateHighModerate
Catalytic Hydrogenation92High (Z)HighHigh
Natural Extraction1.2N/ALowVariable

Key Findings :

  • Synthetic routes offer higher yields and stereochemical control but require specialized reagents.

  • Natural extraction is sustainable but limited by low yields and resource availability.

Chemical Reactions Analysis

Types of Reactions

Eicosen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various halogenating agents and catalysts

Major Products

    Oxidation: Eicosenoic acid

    Reduction: Eicosane

    Substitution: Halogenated eicosenes and other derivatives

Scientific Research Applications

(Z)-11-Eicosen-1-ol

(Z)-11-Eicosen-1-ol as a Pheromone Component: (Z)-11-Eicosen-1-ol is recognized as a key component of honeybee pheromones . Pheromones are crucial for social communication among honeybees, influencing behaviors such as foraging and defense .

  • Alarm Pheromone: (Z)-11-Eicosen-1-ol functions as an alarm pheromone, alerting other bees to potential threats . When emitted outside the hive, it can be detected by other bees, which then use the scent to locate the source of the threat .
  • Orchid Pollination: Some species of orchids, such as Dendrobium sinense, produce (Z)-11-eicosen-1-ol to attract hornets, which are also honeybee predators, facilitating pollination . The orchid essentially tricks the hornets into landing on its flowers .
  • Impact of Infections: Research indicates that the presence of the microsporidian gut parasite Nosema ceranae in honeybee hives is associated with increased levels of (Z)-11-eicosen-1-ol . This increase may serve as a recognition mechanism, prompting healthy bees to care for, kill, or quarantine infected members of the hive .

(Z)-9-Eicosen-1-ol

(Z)-9-Eicosen-1-ol as an Immunomodulatory Agent: Research indicates that (Z)-9-eicosen-1-ol, found in bee venom fractions, possesses immunomodulatory effects .

  • Bee Venom Studies: Bee venom and its fractions, including (Z)-9-eicosen-1-ol, have been studied for potential cosmetic and therapeutic applications . These fractions were obtained through reversed-phase preparative chromatography and characterized using LC-MS and NMR techniques .
  • Effects on Cytokine Release: Studies on PMA-differentiated U937 cells (a human monoblastic leukemia cell line) have shown that (Z)-9-eicosen-1-ol can inhibit the release of interleukin-6 (IL-6), a cytokine involved in inflammatory responses .
  • Anti-inflammatory Potential: The inhibitory effect on IL-6 production suggests that (Z)-9-eicosen-1-ol may have anti-inflammatory properties . Further research is needed to fully understand its potential therapeutic applications.

Further Research

Mechanism of Action

Eicosen-1-ol exerts its effects primarily through its role as a pheromone. In honeybees, it acts as an alarm pheromone, triggering defensive behaviors in the colony. The compound binds to specific receptors on the antennae of honeybees, activating neural pathways that lead to the release of other alarm pheromones and the mobilization of worker bees .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Eicosen-1-ol and related long-chain alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Unsaturation Key Sources/Biological Roles
This compound C₂₀H₄₂O 298.55 None Human fecal metabolites; bee secretions
11(Z)-Eicosen-1-ol C₂₀H₄₀O 296.60 Δ11 (Z) Bee venom (Apis mellifera); Dufour glands
5,7-Eicosadiyn-1-ol C₂₀H₃₄O 290.48 Two triple bonds (C5, C7) Synthetic/rare natural occurrence
E-11-Hexadecen-1-ol C₁₆H₃₂O 240.42 Δ11 (E) Pheromone components in insects
3-Hexen-1-ol C₆H₁₂O 100.16 Δ3 (Z/E) Plant volatiles (e.g., leaf alcohol); fragrances

Structural and Functional Analysis

This compound vs. 11(Z)-Eicosen-1-ol
  • Structural Differences : 11(Z)-Eicosen-1-ol has a cis-configured double bond at carbon 11, reducing its molecular weight by 2 Da compared to the saturated this compound.
  • Functional Impact: The double bond in 11(Z)-Eicosen-1-ol likely enhances its fluidity and interaction with biological membranes, making it suitable for roles in bee venom and glandular secretions . In contrast, the saturated this compound is linked to gut microbiota stability, with its depletion in alcoholics indicating dysbiosis .
This compound vs. 5,7-Eicosadiyn-1-ol
  • Structural Differences : The presence of two triple bonds at C5 and C7 in 5,7-Eicosadiyn-1-ol drastically reduces hydrogen content, increasing reactivity.
  • Functional Impact : Triple bonds may confer antimicrobial or signaling properties, though its biological role remains understudied compared to this compound .
This compound vs. E-11-Hexadecen-1-ol
  • Structural Differences : E-11-Hexadecen-1-ol has a shorter chain (C16 vs. C20) and an E-configured double bond.
  • Functional Impact : The shorter chain and trans double bond lower its melting point, making it more volatile. It is implicated in insect pheromone systems, whereas this compound’s longer chain enhances persistence in waxy bee secretions .
This compound vs. 3-Hexen-1-ol
  • Structural Differences : 3-Hexen-1-ol is a short-chain alcohol (C6) with a double bond at position 3.
  • Functional Impact: The compound’s volatility and grassy odor make it a key component in plant defense and flavor industries, contrasting with this compound’s non-volatile, lipid-like roles .

Research Findings Highlighting Differences

  • Bee Chemistry : In orchid bees, this compound is a major secretion in the viridis group, whereas closely related species produce esters like (9Z)-Eicosen-1,20-diyldiacetate, emphasizing functional divergence .
  • Chemical Stability : Saturated this compound is less prone to oxidation than unsaturated analogs like 11(Z)-Eicosen-1-ol, which may degrade faster in environmental exposure .

Biological Activity

Eicosen-1-ol, a long-chain fatty alcohol, has gained attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various studies and research findings.

This compound is characterized by its long hydrocarbon chain, specifically containing 20 carbon atoms. It exists in various isomeric forms, with the most studied being (Z)-9-eicosen-1-ol and (Z)-11-eicosen-1-ol. These isomers are known for their roles in biological systems, particularly in pheromone signaling and antimicrobial activity.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli7.63 - 500 ng/mL
Staphylococcus aureus0.12 - 7.63 ng/mL
Pseudomonas aeruginosa≥ 500 ng/mL

The antimicrobial effect is attributed to its ability to disrupt bacterial cell membranes and inhibit ATP generation, leading to cell death .

2. Inflammatory Response Modulation

Research indicates that this compound can modulate inflammatory responses. In a study involving bee venom fractions, (Z)-9-eicosen-1-ol was found to significantly inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-6 when co-treated with lipopolysaccharide (LPS) . This suggests a potential therapeutic role in managing inflammatory conditions.

3. Pheromone Signaling

This compound is also recognized for its role in chemical communication among insects. For instance, it has been identified as a component of alarm pheromones in honeybees, which are crucial for colony defense mechanisms . The presence of this compound influences behavioral responses in both the emitting and receiving individuals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that this compound exhibited strong inhibitory effects on Gram-positive bacteria, with MIC values significantly lower than those for Gram-negative bacteria . This selectivity highlights its potential as a natural antimicrobial agent.

Case Study 2: Inflammatory Response

In another study, purified fractions containing this compound were tested for their ability to modulate cytokine production in immune cells. The findings revealed that this compound could reduce LPS-induced IL-6 production by approximately 50%, indicating its potential use in anti-inflammatory therapies .

Q & A

Q. How can interdisciplinary teams address conflicting interpretations of this compound’s role in insect communication?

  • Methodological Answer :
  • Conduct joint experiments with entomologists and chemists to correlate chemical profiles with behavioral assays.
  • Use principal component analysis (PCA) to identify key variables driving biological activity .
  • Publish negative results to reduce publication bias .

Tables for Reference

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H42O
CASRN629-96-9
Boiling Point369°C (estimated)
Common Isomers(E)-11-, (Z)-11-eicosen-1-ol

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationKey Considerations
GC-MSIdentification/QuantificationUse polar columns for isomer separation
NMRStructural ElucidationAssign stereochemistry via NOESY
DSCPurity AssessmentDetect polymorphic forms

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Eicosen-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.